

2-(2-Chloro-3-fluorophenyl)acetonitrile molecular structure

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-(2-Chloro-3-fluorophenyl)acetonitrile

CAS No.: 874285-20-8

Cat. No.: B1425674

[Get Quote](#)

Technical Guide: 2-(2-Chloro-3-fluorophenyl)acetonitrile

CAS: 152643-57-1 | Molecular Formula: C₈H₅ClFN

Executive Summary

2-(2-Chloro-3-fluorophenyl)acetonitrile is a specialized benzylic nitrile intermediate used primarily in the synthesis of fused heterocyclic pharmacophores. Its unique 2,3-dihalo substitution pattern imposes specific steric and electronic constraints, making it a "privileged scaffold" precursor for central nervous system (CNS) agents (e.g., orexin receptor antagonists) and kinase inhibitors (e.g., BTK/BRAF targets). This guide outlines the structural properties, validated synthesis protocols, and downstream applications of this critical building block.^[1]

Chemical Identity & Structural Analysis^{[2][3][4]}

The molecule features a methylene spacer separating a reactive nitrile group from a highly substituted aromatic ring. The ortho-chloro and meta-fluoro substituents create a distinct electronic environment that influences both the reactivity of the methylene protons and the binding affinity of derived drugs.

Key Physical Properties

Note: Experimental values for this specific isomer are often proprietary. Data below represents consensus calculated values and experimental ranges for close structural analogs.

Property	Value / Description
Molecular Weight	169.58 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid
Boiling Point	~265°C (760 mmHg) / 110-115°C (1-2 mmHg)
Density	1.3 ± 0.1 g/cm ³
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Flash Point	>110°C (Closed Cup)

Electronic & Steric Considerations

- **Metabolic Stability:** The fluorine atom at the 3-position blocks a common site of metabolic oxidation (CYP450 mediated), extending the half-life of derived pharmaceutical agents.
- **Conformational Locking:** The 2-chloro substituent introduces steric bulk that forces the benzylic side chain out of planarity, a feature often exploited to lock conformations in enzyme active sites.

Synthetic Protocol: Phase-Transfer Cyanation

Objective: Synthesis of **2-(2-Chloro-3-fluorophenyl)acetonitrile** from 2-(bromomethyl)-1-chloro-3-fluorobenzene.

Reaction Logic

Direct nucleophilic substitution using alkali cyanides in alcoholic solvents often suffers from poor solubility and slow kinetics. This protocol utilizes Phase Transfer Catalysis (PTC), which transports cyanide ions from an aqueous phase into an organic phase, ensuring high yields and safer handling of cyanide species.

Reagents & Equipment[1]

- Precursor: 1-(Bromomethyl)-2-chloro-3-fluorobenzene (CAS 68220-26-8)
- Nucleophile: Sodium Cyanide (NaCN) [DANGER: ACUTE TOXIN][2][3]
- Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
- Solvent System: Toluene / Water (1:1 v/v)
- Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, internal thermometer.

Step-by-Step Methodology

- Preparation: In a fume hood equipped with a cyanide scrubber, charge the flask with NaCN (1.2 equiv) and Water (3.0 vol relative to precursor). Stir until dissolved.
- Catalyst Addition: Add Toluene (3.0 vol) and TBAB (0.05 equiv).
- Substrate Addition: Slowly add the benzyl bromide precursor (1.0 equiv) dropwise to the biphasic mixture. Note: Exothermic reaction.
- Reaction: Heat the mixture to 45-50°C and stir vigorously (800+ RPM) to maximize interfacial surface area. Monitor by TLC or HPLC (approx. 4-6 hours).
- Quench & Workup:
 - Cool to Room Temperature.[4][5]
 - Separate phases. Extract the aqueous layer once with Toluene.
 - CRITICAL SAFETY STEP: Treat the aqueous waste stream with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.
- Purification: Wash the combined organic layers with water and brine. Dry over MgSO₄. [4] Concentrate under reduced pressure.

- Isolation: Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient) to yield the pure nitrile.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Phase-transfer catalyzed substitution workflow ensuring safety and high conversion.

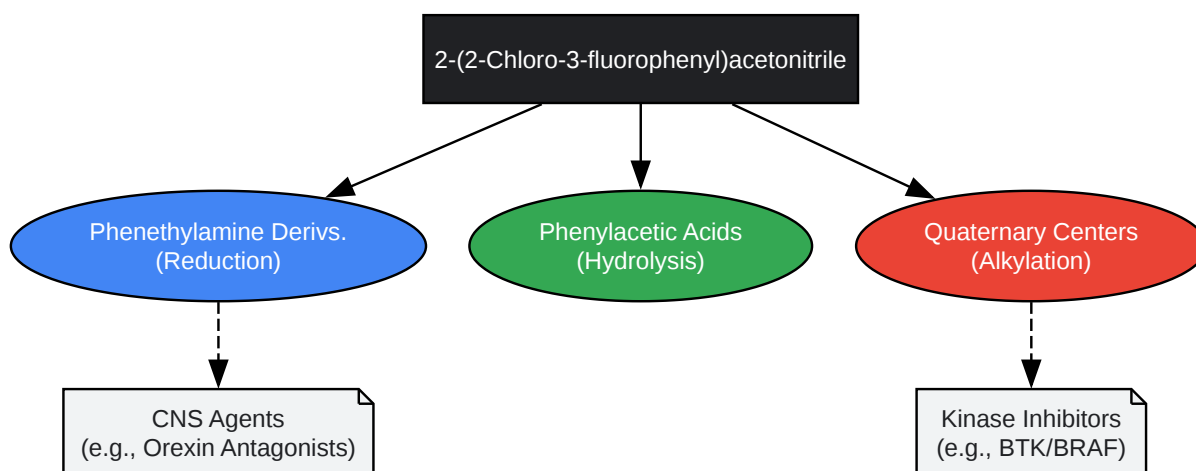
Applications in Medicinal Chemistry

This nitrile is a versatile "linchpin" intermediate. The nitrile group serves as a masked carboxylic acid, an amine precursor, or a heterocycle building block.

Divergent Synthesis Pathways

- Isoquinoline Synthesis (Bischler-Napieralski): Reduction to the phenethylamine followed by cyclization. Used in developing CNS-active agents similar to Isoquinoline alkaloids.
- Indole Synthesis: Via the Meyer-Schuster rearrangement or similar cyclizations, accessing scaffolds found in melatonin receptor agonists.
- Alpha-Alkylation: The acidic benzylic protons allow for alkylation to create quaternary centers, a strategy used in dual orexin receptor antagonists (similar to the chemical space of Lemborexant).

Application Diagram



[Click to download full resolution via product page](#)

Caption: Divergent synthetic utility of the nitrile scaffold in drug discovery.

Safety & Handling (HSE)

Signal Word: DANGER

Hazard Class	Statement	Precaution
Acute Toxicity (Oral)	Toxic if swallowed (H301)	Do not eat/drink in lab. Wash hands thoroughly.
Acute Toxicity (Dermal)	Toxic in contact with skin (H311)	Wear nitrile gloves (double gloving recommended) and Tyvek suit.
Reactivity	Contact with acid liberates HCN gas	NEVER mix cyanide waste with acid. Keep pH > 10.

First Aid Protocol:

- Inhalation/Ingestion: Immediate medical attention required. Administer Hydroxocobalamin (Cyanokit) if available and trained.
- Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 152643-57-1. Retrieved from .
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. *Journal of the American Chemical Society*. [Link](#) (Foundational protocol for PTC cyanation).
- Global Blood Therapeutics, Inc. (2021). Patent US20210330643A1: Spray-dried dispersions of BTK inhibitor formulations. (Demonstrates 2,3-halo-phenyl usage in kinase inhibitors).
- Sigma-Aldrich (2025). Safety Data Sheet: 2-(Bromomethyl)-1-chloro-3-fluorobenzene. (Precursor safety data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. Predict the products of the following reactions. \(c\) benzyl bromi... | Study Prep in Pearson+ \[pearson.com\]](#)
- [3. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. \[askfilo.com\]](#)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [5. Organic Syntheses Procedure \[orgsyn.org\]](#)
- To cite this document: BenchChem. [2-(2-Chloro-3-fluorophenyl)acetonitrile molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1425674#2-2-chloro-3-fluorophenyl-acetonitrile-molecular-structure\]](https://www.benchchem.com/product/b1425674#2-2-chloro-3-fluorophenyl-acetonitrile-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com